molecular formula C14H13N3O5S B586480 Sulfanitran-d4 (Major) CAS No. 1794753-46-0

Sulfanitran-d4 (Major)

Cat. No.: B586480
CAS No.: 1794753-46-0
M. Wt: 339.358
InChI Key: GWBPFRGXNGPPMF-DOGSKSIHSA-N
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Description

Sulfanitran-d4 (Major) is a synthetic compound that has been used in scientific research for over a decade. It is a member of the sulfanitran family, a group of compounds that are highly effective at inhibiting bacterial growth. Sulfanitran-d4 (Major) has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Analysis of Sulfanilamide Derivatives

Sulfanitran and its derivatives are integral in the study of antibacterial resistance, showcasing their utility beyond mere therapeutic applications. A notable study involved the facile synthesis and single-crystal analysis of sulfanilamide derivatives, employing Density Functional Theory (DFT) for optimized molecular structure analysis. This research illuminated the hydrogen bonding crucial for molecular crystal design, potentially advancing supramolecular chemistry and highlighting the bioactive prospects of these compounds (Tahir et al., 2017).

Environmental Implications and Biodegradation

Sulfanitran's environmental impact, particularly in water systems due to its extensive use in livestock husbandry and aquaculture, has prompted research into its biodegradation. A study on anaerobic denitrifying systems revealed a highly efficient removal of sulfadiazine, a related sulfonamide antibiotic, indicating the potential for similar processes to apply to sulfanitran. This biodegradation pathway, significantly more effective than anaerobic systems alone, could offer an eco-friendly solution to mitigate sulfonamide antibiotics' environmental risks (Zheng et al., 2020).

Chemical Probes and Molecular Imaging

The development of chemical probes for molecular imaging of hydrogen sulfide and reactive sulfur species underscores the broader scientific applications of sulfanitran-d4 related research. These probes, designed to detect H2S pools in living systems, leverage the nucleophilicity and reducing potency of H2S, offering insights into its biological roles and chemical properties. This research facilitates the exploration of H2S's physiological effects and its interaction with metal-binding processes, contributing to our understanding of cellular signaling and potential therapeutic interventions (Lin et al., 2015).

Analytical Detection in Cosmetics

The analytical detection of sulfonamides, including sulfanitran, in cosmetics highlights the compound's relevance outside traditional pharmaceutical applications. A method developed using ultra-performance liquid chromatography (UPLC) with photodiode array detection (PDA) has facilitated the determination of sulfanitran and other sulfonamides in cosmetic products. This approach underscores the need for stringent regulatory oversight and quality control in consumer goods manufacturing, ensuring safety and compliance with health standards (Zheng et al., 2007).

Safety and Hazards

The safety data sheet for Sulfanitran, which is the unlabeled form of Sulfanitran-d4 (Major), provides some information on safety and hazards . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given. If swallowed, the mouth should be rinsed with water and vomiting should not be induced .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Sulfanitran-d4 (Major) are not fully understood yet. It is known that it interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of Sulfanitran-d4 (Major) are not well documented. It is known to have an impact on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Sulfanitran-d4 (Major) is not fully understood. It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of Sulfanitran-d4 (Major) can vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that Sulfanitran-d4 (Major) is involved in are not well understood. It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Sulfanitran-d4 (Major) within cells and tissues are not well documented. It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Sulfanitran-d4 (Major) and any effects on its activity or function are not well understood. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sulfanitran-d4 (Major) involves the substitution of four deuterium atoms in the Sulfanitran molecule with hydrogen atoms. This can be achieved through a series of reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Sulfanitran", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Sulfanitran is dissolved in a deuterated solvent such as deuterated water or deuterated dimethyl sulfoxide (DMSO-d6).", "Step 2: A deuterated reducing agent such as sodium borohydride-d4 is added to the solution to reduce the nitro group in Sulfanitran to an amino group.", "Step 3: The resulting amine is then treated with a deuterated acylating agent such as acetic anhydride-d6 to form a deuterated sulfonamide.", "Step 4: Finally, the deuterated sulfonamide is treated with a deuterated nitrate ester such as nitromethane-d3 to introduce the deuterium atoms at the desired positions in the molecule.", "Step 5: The product is purified through a series of chromatography and recrystallization steps to obtain pure Sulfanitran-d4 (Major)." ] }

1794753-46-0

Molecular Formula

C14H13N3O5S

Molecular Weight

339.358

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4D,5D,8D,9D

InChI Key

GWBPFRGXNGPPMF-DOGSKSIHSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

synonyms

4’-[(p-Nitrophenyl)sulfamoyl]acetanilide-d4;  N4-Acetyl-4’-nitrosulfanilanilide-d4;  N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide-d4;  N4-Acetyl-N1-(p-nitrophenyl)sulfanilamide-d4;  NSC 217299-d4;  NSC 77120-d4; 

Origin of Product

United States

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